2-Substituted Azetidine Exit Vector Divergence vs. 3-Substituted Regioisomer (CAS 1251006-64-0)
In the target compound, the piperidine moiety is attached at the azetidine 2-position (adjacent to the Boc-protected nitrogen), whereas the closest commercial analog, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0), bears the piperidine at the azetidine 3-position. In a four-membered azetidine ring, the bond vectors at positions 2 and 3 are separated by approximately 90°, meaning the piperidine substituent in these two regioisomers projects into distinctly different spatial regions relative to the azetidine-Boc group . The SMILES of the target compound (O=C(N1C(C2CCNCC2)C(C)(C)C1)OC(C)(C)C) confirms the 2-substitution pattern, in contrast to the 3-substituted comparator (C1CN(CCC1C2CN(C2)C(=O)OC(C)(C)C)C) . This topological difference is fixed and cannot be compensated by simple bond rotation, making the two regioisomers non-interchangeable in any structure-based design context where the spatial position of the piperidine nitrogen relative to other scaffold elements is constrained by receptor geometry.
| Evidence Dimension | Azetidine substitution position and piperidine exit vector angle |
|---|---|
| Target Compound Data | 2-substituted azetidine; piperidine attached at C2 adjacent to Boc-N; exit vector ~90° relative to the 3-substituted analog |
| Comparator Or Baseline | tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0): 3-substituted azetidine; piperidine attached at C3, one carbon removed from Boc-N |
| Quantified Difference | Approximately 90° divergence in the spatial projection of the piperidine ring relative to the azetidine-Boc group |
| Conditions | Structural comparison based on SMILES-derived 2D topology and ring geometry; validated by MDL MFCD29047200 (target) vs. comparator identifiers |
Why This Matters
In fragment-based drug discovery and structure-based lead optimization, a 90° exit vector difference can determine whether a key binding interaction is geometrically accessible or sterically forbidden, directly impacting hit-to-lead progression decisions.
